REACTION_SMILES
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[CH3:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[CH:1]1([CH:4]([CH2:5][c:6]2[c:7]([N+:12](=[O:13])[O-:14])[cH:8][cH:9][cH:10][cH:11]2)[OH:15])[CH2:2][CH2:3]1.[S:16]([Cl:17])([Cl:18])=[O:19]>>[CH:1]1([CH:4]([CH2:5][c:6]2[c:7]([N+:12](=[O:13])[O-:14])[cH:8][cH:9][cH:10][cH:11]2)[Cl:18])[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1CC(O)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccccc1CC(Cl)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |